N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide typically involves the condensation of 5-bromopyridine-2-amine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often include solvents like DMF (dimethylformamide) or DCM (dichloromethane) and are conducted at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline moiety can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with antitumor properties.
Carbadox: Another veterinary antibiotic with a quinoxaline core.
These compounds share the quinoxaline core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O/c15-10-2-4-13(18-8-10)19-14(20)9-1-3-11-12(7-9)17-6-5-16-11/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFGCIHLVWILJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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